Superior Systolic Blood Pressure Reduction vs. Losartan in Meta-Analysis
In a meta-analysis of 22 randomized controlled trials involving 6,460 patients, eprosartan monotherapy produced a greater reduction in systolic blood pressure (SBP) compared to losartan. The weighted mean difference (WMD) for SBP reduction was 6.55 mmHg versus placebo (95% CI: 4.86–8.25) and 2.24 mmHg versus losartan (95% CI: 0.08–4.40) [1].
| Evidence Dimension | Systolic Blood Pressure (SBP) Reduction |
|---|---|
| Target Compound Data | WMD: 6.55 mmHg vs. placebo; WMD: 2.24 mmHg vs. losartan |
| Comparator Or Baseline | Losartan (dose range 50–100 mg) |
| Quantified Difference | Eprosartan reduced SBP by an additional 2.24 mmHg relative to losartan (p < 0.05) |
| Conditions | Meta-analysis of 22 RCTs in patients with essential hypertension; eprosartan doses ranged from 400–800 mg/day |
Why This Matters
For procurement decisions in hypertension research or formulation, eprosartan's quantified superiority in SBP lowering over losartan provides a clear, data-driven justification for its selection over the most widely prescribed ARB.
- [1] Xu FY, Yang B, Shi D, Li H, Zou Z, Shi XY. Antihypertensive effects and safety of eprosartan: a meta-analysis of randomized controlled trials. Eur J Clin Pharmacol. 2011;67(12):1205-1214. View Source
